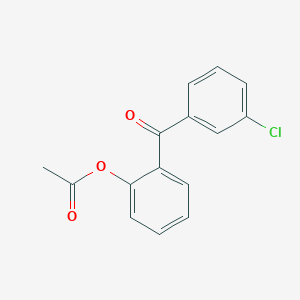

2-Acetoxy-3'-chlorobenzophenone

Description

2-Acetoxy-3'-chlorobenzophenone is a substituted benzophenone derivative characterized by an acetoxy group at the 2-position of one benzene ring and a chlorine atom at the 3'-position of the second benzene ring. For example, 4-hydroxy-4'-chlorobenzophenone (a structural analog) is synthesized via reactions involving sodium hydroxide, thionyl chloride, and acetone . The acetoxy group likely originates from acetylation of a phenolic precursor, a common strategy in benzophenone chemistry .

The compound’s structure confers unique physicochemical properties, including polarity and thermal stability, which are critical for applications in pharmaceuticals or organic synthesis. However, direct experimental data for this specific compound (e.g., melting point, solubility) are absent in the provided evidence, necessitating extrapolation from structurally similar analogs.

Properties

IUPAC Name |

[2-(3-chlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZACLYHWFGDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641563 | |

| Record name | 2-(3-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-10-2 | |

| Record name | [2-(Acetyloxy)phenyl](3-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-3’-chlorobenzophenone typically involves the acetylation of 3’-chlorobenzophenone. One common method is the reaction of 3’-chlorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Reaction Scheme:

3’-Chlorobenzophenone+Acetic AnhydridePyridine2-Acetoxy-3’-chlorobenzophenone+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of 2-Acetoxy-3’-chlorobenzophenone can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-3’-chlorobenzophenone can undergo various chemical reactions, including:

Hydrolysis: The acetoxy group can be hydrolyzed to form 3’-chlorobenzophenone and acetic acid.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Hydrolysis: 3’-Chlorobenzophenone and acetic acid.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Reduction: 2-Hydroxy-3’-chlorobenzophenone.

Scientific Research Applications

2-Acetoxy-3’-chlorobenzophenone has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’-chlorobenzophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Acetoxy-3'-chlorobenzophenone with three structurally related benzophenone derivatives, highlighting substituent effects on molecular weight, boiling point, and reactivity.

*Molecular weight inferred from formula (C₁₅H₁₀Cl₂O₃).

Key Findings:

Substituent Effects on Boiling Point: Chlorine atoms significantly increase boiling points compared to methyl groups. For example, 2-Acetoxy-3',5'-dichlorobenzophenone (459.7°C) has a ~28°C higher boiling point than 2-Acetoxy-3',4'-methylbenzophenone (431.7°C) due to stronger dipole-dipole interactions . The mono-chloro derivative (target compound) is expected to have a boiling point intermediate between methyl- and dichloro-substituted analogs.

Molecular Weight and Reactivity: Dichloro derivatives (e.g., 309 g/mol) exhibit higher molecular weights than mono-chloro or methyl-substituted analogs, influencing solubility and synthetic applications . The 3'-chloro substituent in the target compound may enhance electrophilic aromatic substitution reactivity compared to methyl groups, which are electron-donating .

The 3'-chloro group in the target compound offers a balance between electronic activation (for further functionalization) and steric accessibility.

Biological Activity

2-Acetoxy-3'-chlorobenzophenone (CAS No. 890099-10-2) is a synthetic compound belonging to the class of benzophenone derivatives. Its unique structure, featuring an acetoxy group and a chlorine atom, suggests potential biological activities that warrant investigation. This article compiles diverse research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H13ClO3

- Molecular Weight : 302.73 g/mol

- Canonical SMILES : CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)Cl

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The acetoxy group can hydrolyze to release acetic acid, which may have downstream effects on cellular metabolism. The chlorinated aromatic system can participate in electron transfer reactions, potentially leading to the formation of reactive species that interact with DNA and proteins.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for these organisms, suggesting moderate potency.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 100 |

| Escherichia coli | 200 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study using human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer), this compound exhibited cytotoxic effects with IC50 values of approximately 25 µM and 30 µM, respectively. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity in treated cells.

Case Study 1: Antimicrobial Efficacy

A research team investigated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The study utilized disc diffusion methods to assess the zone of inhibition against selected bacterial strains. Results showed that the compound significantly inhibited bacterial growth compared to control groups, supporting its potential use in developing antimicrobial agents.

Case Study 2: Anticancer Mechanisms

In another study focused on cancer therapeutics, researchers explored the effects of this compound on cell cycle progression in cancer cells. Flow cytometry analysis revealed that treatment with the compound led to G1 phase arrest in A549 cells, indicating its potential as a chemotherapeutic agent through cell cycle modulation.

Toxicological Profile

While the biological activities are promising, understanding the toxicological implications is crucial. Preliminary toxicity studies indicate that at high concentrations (above 100 µg/mL), the compound may exhibit cytotoxic effects on normal human fibroblast cells, suggesting a need for further investigation into its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.